2-(三氟甲基)烟酰胺

描述

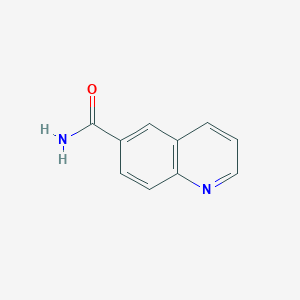

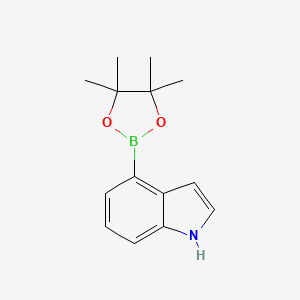

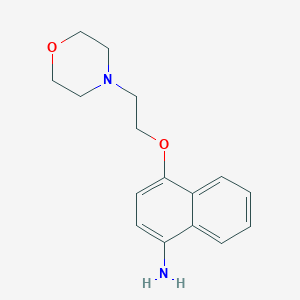

2-(Trifluoromethyl)nicotinamide is a chemical compound with the molecular formula C7H5F3N2O and a molecular weight of 190.12300 . It has garnered attention in recent years for its potential applications in various fields of research and industry.

Synthesis Analysis

The synthesis of trifluoromethylpyridines, which includes 2-(Trifluoromethyl)nicotinamide, has been discussed in several papers . The most commonly used trifluoromethyl-containing building blocks are ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride .Molecular Structure Analysis

The molecular structure of 2-(Trifluoromethyl)nicotinamide consists of a pyridine ring with a trifluoromethyl group and a nicotinamide group . The exact mass of the molecule is 190.03500 .Chemical Reactions Analysis

Trifluoromethylpyridines, including 2-(Trifluoromethyl)nicotinamide, have been found to exhibit a variety of biological activities, which are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .科学研究应用

1. 化学中的超分子组装

Aakeröy (1998) 利用配体烟酰胺在银 (I) 结构中形成线性配位几何,形成一维和二维组装。这个过程受配位共价键和特定的分子间氢键相互作用的影响,展示了烟酰胺在复杂分子结构形成中的作用 (Aakeröy, 1998)。

2. 高等植物中的代谢

Matsui 等人 (2007) 探讨了烟酰胺在各种植物中的代谢命运,包括拟南芥和水稻。他们的研究结果表明,烟酰胺是合成吡啶核苷酸的关键成分,对植物的生长和发育很重要 (Matsui 等人,2007)。

3. 干细胞中的细胞存活和分化

Meng 等人 (2018) 发现烟酰胺促进人多能干细胞中的细胞存活和分化。这表明其在干细胞治疗和再生医学中的潜在用途 (Meng 等人,2018)。

4. 化学化合物的合成

Hang-dong (2010) 在合成 2-氯-3-(2',2',2'-三氟乙氧基)-吡啶(除草剂生产的中间体)中使用了烟酰胺。这突出了烟酰胺在合成工业上重要化合物中的作用 (Hang-dong, 2010)。

5. 皮肤病学应用

Forbat 等人 (2017) 综述了烟酰胺在皮肤病学中的应用,包括其在治疗非黑色素瘤癌症、痤疮和其他皮肤病中的作用。这强调了其在皮肤病学应用中的治疗潜力 (Forbat 等人,2017)。

作用机制

Target of Action

It’s worth noting that compounds with a trifluoromethyl group have been found to exhibit numerous pharmacological activities .

Pharmacokinetics

It’s known that the trifluoromethyl group can impact the pharmacokinetics of certain compounds .

Result of Action

It’s known that trifluoromethylpyridine derivatives, which may include 2-(trifluoromethyl)nicotinamide, are used in the protection of crops from pests .

安全和危害

生化分析

Biochemical Properties

2-(Trifluoromethyl)nicotinamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with nicotinamide adenine dinucleotide (NAD+), where 2-(Trifluoromethyl)nicotinamide acts as a precursor in the synthesis of NAD+. This interaction is essential for various metabolic processes, including energy production and redox reactions. Additionally, 2-(Trifluoromethyl)nicotinamide has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby modulating inflammatory responses .

Cellular Effects

2-(Trifluoromethyl)nicotinamide exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-(Trifluoromethyl)nicotinamide has been found to enhance the expression of genes involved in oxidative stress response, thereby protecting cells from oxidative damage. It also affects cell signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation . Furthermore, 2-(Trifluoromethyl)nicotinamide has been shown to alter cellular metabolism by increasing the levels of NAD+, thereby enhancing cellular energy production .

Molecular Mechanism

The molecular mechanism of action of 2-(Trifluoromethyl)nicotinamide involves several key interactions at the molecular level. It binds to specific biomolecules, including enzymes and receptors, influencing their activity and function. One of the primary mechanisms is the inhibition of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. By inhibiting PARP, 2-(Trifluoromethyl)nicotinamide prevents the repair of damaged DNA, leading to cell death in cancer cells . Additionally, 2-(Trifluoromethyl)nicotinamide modulates gene expression by influencing the activity of transcription factors, thereby regulating the expression of genes involved in various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Trifluoromethyl)nicotinamide change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods. Its effects on cellular function can vary depending on the duration of exposure. Short-term exposure to 2-(Trifluoromethyl)nicotinamide has been shown to enhance cellular energy production and protect cells from oxidative stress. In contrast, long-term exposure may lead to alterations in gene expression and cellular metabolism, potentially resulting in adverse effects on cell function .

Dosage Effects in Animal Models

The effects of 2-(Trifluoromethyl)nicotinamide vary with different dosages in animal models. At low doses, the compound has been shown to enhance cellular energy production and protect against oxidative stress. At higher doses, 2-(Trifluoromethyl)nicotinamide may exhibit toxic effects, including liver and kidney damage . Additionally, threshold effects have been observed, where the compound exhibits beneficial effects up to a certain dosage, beyond which adverse effects become prominent .

Metabolic Pathways

2-(Trifluoromethyl)nicotinamide is involved in several metabolic pathways, including the tryptophan-nicotinamide pathway. It interacts with enzymes such as nicotinamide phosphoribosyltransferase (NAMPT) and nicotinamide mononucleotide adenylyltransferase (NMNAT), which are crucial for the synthesis of NAD+. By modulating the activity of these enzymes, 2-(Trifluoromethyl)nicotinamide influences the levels of NAD+ and other metabolites, thereby affecting metabolic flux and cellular energy production .

Transport and Distribution

The transport and distribution of 2-(Trifluoromethyl)nicotinamide within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through facilitated diffusion and is distributed to various cellular compartments, including the cytoplasm and nucleus. Additionally, 2-(Trifluoromethyl)nicotinamide interacts with binding proteins that facilitate its transport and accumulation within specific tissues .

Subcellular Localization

2-(Trifluoromethyl)nicotinamide exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules. Post-translational modifications, such as phosphorylation and acetylation, play a role in directing 2-(Trifluoromethyl)nicotinamide to specific subcellular compartments. Additionally, targeting signals within the compound’s structure facilitate its localization to specific organelles, such as the mitochondria .

属性

IUPAC Name |

2-(trifluoromethyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O/c8-7(9,10)5-4(6(11)13)2-1-3-12-5/h1-3H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNXJWEQRIVLWBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(F)(F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20423737 | |

| Record name | 2-(Trifluoromethyl)nicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20423737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959108-47-5 | |

| Record name | 2-(Trifluoromethyl)nicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20423737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for 2-(Trifluoromethyl)nicotinamide in raising HDL-cholesterol levels?

A: Unfortunately, the provided abstract [] does not delve into the specific mechanism of action for 2-(Trifluoromethyl)nicotinamide and its impact on HDL-cholesterol levels. Further research and full-text access to the paper are necessary to understand how this compound interacts with its target and the downstream effects leading to increased HDL-cholesterol.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Acetonitrile, [[4-(trifluoromethyl)phenyl]azo][[4-(trifluoromethyl)phenyl]hydrazono]-](/img/structure/B1312324.png)

![2,7-Dichlorobenzo[d]thiazole](/img/structure/B1312334.png)

![Pyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B1312353.png)